![molecular formula C16H24N6O B5533959 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbutanamide](/img/structure/B5533959.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbutanamide
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Overview
Description
The compound of interest belongs to a class of chemicals characterized by the presence of imidazole and pyrimidinyl groups, known for their wide range of biological activities and applications in medicinal chemistry. The specificity of the chemical structure suggests it could have potential applications in various fields, including pharmaceuticals and material science.
Synthesis Analysis
The synthesis of compounds like the one described typically involves multi-step chemical reactions, starting from simpler precursors. The process might include steps such as the formation of the imidazole ring, introduction of the pyrimidinyl group, and subsequent coupling with the alkyl chain. Techniques such as nucleophilic substitution, amidation, and ring closure reactions are commonly employed.
Molecular Structure Analysis
The molecular structure of such compounds is analyzed using techniques like NMR spectroscopy, X-ray crystallography, and computational modeling. These analyses provide insights into the spatial arrangement of atoms, the configuration of functional groups, and potential for intermolecular interactions, crucial for understanding the compound's reactivity and biological activity.
Chemical Reactions and Properties
Compounds containing imidazole and pyrimidinyl groups are known to participate in a variety of chemical reactions, including but not limited to nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions can significantly alter the chemical and physical properties of the compound, influencing its solubility, stability, and biological activity.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and stability under various conditions are determined through empirical testing. These properties are essential for understanding the compound's behavior in different environments and for developing suitable formulations for its application.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity of the imidazole group, and the potential for forming hydrogen bonds, are critical for predicting how the compound interacts with biological systems or other chemicals. These interactions can inform its mechanism of action, toxicity, and therapeutic potential.
Given the specificity of your request and the absence of direct literature references to this exact compound, the provided information is based on general knowledge of chemistry and related compounds. For detailed and specific insights, direct experimental studies and analyses would be necessary.
For further reading on related compounds and their properties, please refer to these resources:
properties
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-11(2)7-16(23)18-6-5-17-14-8-15(20-9-19-14)22-10-21-12(3)13(22)4/h8-11H,5-7H2,1-4H3,(H,18,23)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXUYRPLRCUPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-methylbutanamide |
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